

chemical properties of RGB-286638 free base

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: RGB-286638 free base

Cat. No.: B1679314

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An In-depth Technical Guide on the Core Chemical Properties of RGB-286638 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286638 is a novel and potent multi-targeted kinase inhibitor belonging to the indenopyrazole class of compounds.[1][2] It has demonstrated significant activity against a range of cyclin-dependent kinases (CDKs) as well as other cancer-relevant tyrosine and serine/threonine kinases.[1][3] Preclinical studies have shown its anti-tumor activity in various models, including multiple myeloma, where it induces cell cycle arrest and apoptosis through both p53-dependent and -independent mechanisms.[3][4][5] This document provides a comprehensive overview of the known chemical and physical properties of **RGB-286638 free base**, along with its biological targets and associated experimental methodologies.

Physicochemical Properties

RGB-286638 free base is a white, crystalline solid powder.[3][4][6] Its fundamental properties are summarized below.



Property	Value	Source
Formal Name	N-[1,4-dihydro-3-[4-[[4-(2-methoxyethyl)-1-piperazinyl]methyl]phenyl]-4-oxoindeno[1,2-c]pyrazol-5-yl]-N'-4-morpholinyl-urea	[3]
Molecular Formula	C29H35N7O4	[3][6][7][8]
Molecular Weight	545.63 g/mol	[6]
CAS Number	784210-88-4	[3][4][6][7][8]
Appearance	White, Crystalline Solid Powder	[3][4][6]
Purity	≥98%	[3][4]
λтах	234, 274, 367 nm	[3]
SMILES	O=C1C2=C(NN=C2C3=CC=C(CN4CCN(CCOC)CC4)C=C3)C 5=C1C(NC(NN6CCOCC6)=O) =CC=C5	[3]
InChI Key	XLSYZSRXVVCHLS- UHFFFAOYSA-N	[3]

Solubility and Stability

The solubility and stability of a compound are critical for its use in experimental and clinical settings.

Solubility Data



Solvent	Solubility	Notes	Source
DMSO	10 mg/mL; 100 mg/mL (183.27 mM)	Fresh DMSO recommended as moisture can reduce solubility.	[3][9][10]
DMF	3 mg/mL	-	[3]
Ethanol	Partially soluble; 2 mg/mL	-	[3][10]
Water	Insoluble	-	[10]
0.1M HCI	1 mg/mL (1.83 mM)	Sonication is recommended.	[6]
DMSO:PBS (pH 7.2) (1:20)	0.05 mg/mL	-	[3]
In Vivo Formulation			
15% Solutol HS-15 in Saline	10 mg/mL (18.33 mM)	Suspension.	[6]

Stability and Storage

Condition	Stability	Source
Powder	Stored at -20°C for 3 years.	[6]
In Solvent	Stored at -80°C for 1 year.	[6]
Aqueous Solution (20 mg/mL)	Stored at room temperature (15°C–25°C), protected from light.	[1]
Concentrate for Infusion	Stable for up to 72 hours when exposed to light.	[1]
Diluted Solutions (0.1 & 10 mg/mL)	Preservable for 30 hours at ambient temperature.	[1]



Biological Activity and Signaling Pathways

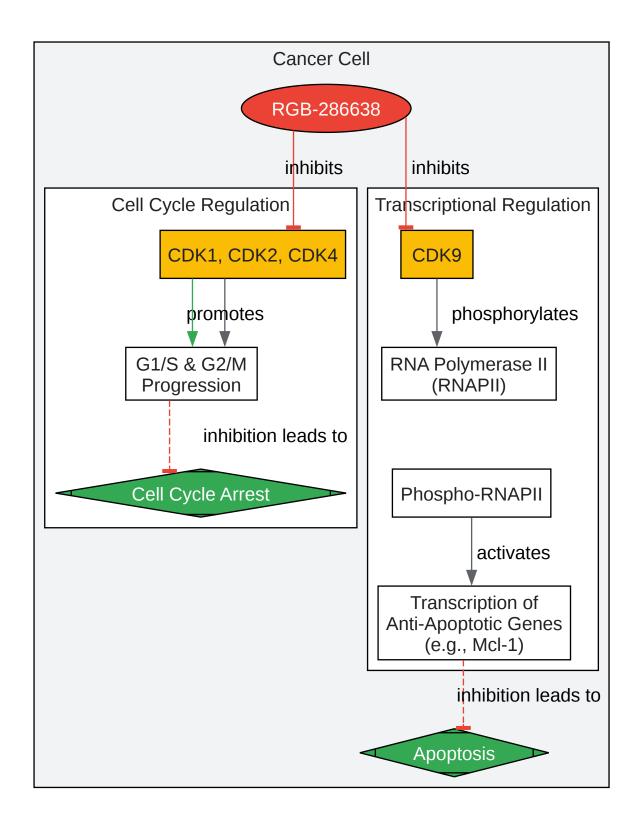
RGB-286638 is a multi-kinase inhibitor with potent activity against CDKs, which are key regulators of the cell cycle and transcription.[1]

Kinase Inhibitory Profile

Target Kinase	IC50	Source
cyclin T1-CDK9	1 nM	[2][6]
cyclin B1-CDK1	2 nM	[2][6]
cyclin E-CDK2	3 nM	[2][6]
cyclin D1-CDK4	4 nM	[2][6]
cyclin E-CDK3/p35-CDK5	5 nM	[2][6]
Other Kinases (FMS, JAK2, c-Src, GSK3β, MEK1, etc.)	1-55 nM	[3]

The primary mechanism of action involves the inhibition of transcriptional CDKs, particularly CDK9. This leads to the downregulation of RNA polymerase II phosphorylation, thereby inhibiting transcription.[4][5] This transcriptional arrest results in the depletion of short-lived anti-apoptotic proteins and induces apoptosis in cancer cells.[4] Furthermore, its inhibition of cell cycle-related CDKs leads to G1/S and G2/M phase arrest.[3]





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Caption: Signaling pathway of RGB-286638 action.



Experimental Protocols

Detailed, step-by-step experimental protocols for RGB-286638 are proprietary and not fully available in the public domain. However, published studies describe the methodologies used to characterize its activity.

In Vitro Cell Viability (MTT Assay)

This assay is used to assess the cytotoxic effects of RGB-286638 on cancer cell lines.

- Objective: To determine the EC₅₀ (half-maximal effective concentration) of RGB-286638.
- Methodology Outline:
 - Cell Seeding: Plate multiple myeloma (MM) cell lines (e.g., MM.1S, U266) in 96-well plates.
 - Treatment: Expose cells to a range of concentrations of RGB-286638 (e.g., 0–100 nM).
 - Incubation: Incubate the cells for specified time periods (e.g., 24 and 48 hours).[2][5]
 - MTT Addition: Add MTT reagent to each well and incubate to allow for formazan crystal formation.
 - Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
 - Measurement: Read the absorbance at a specific wavelength using a microplate reader.
 The EC₅₀ values for MM cell lines were reported to be between 20 and 70 nM at 48 hours.
 [2][5]

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation status following treatment with RGB-286638.

- Objective: To analyze the effect of RGB-286638 on cell cycle and apoptosis-related proteins, and on the phosphorylation of RNAPII.
- Methodology Outline:

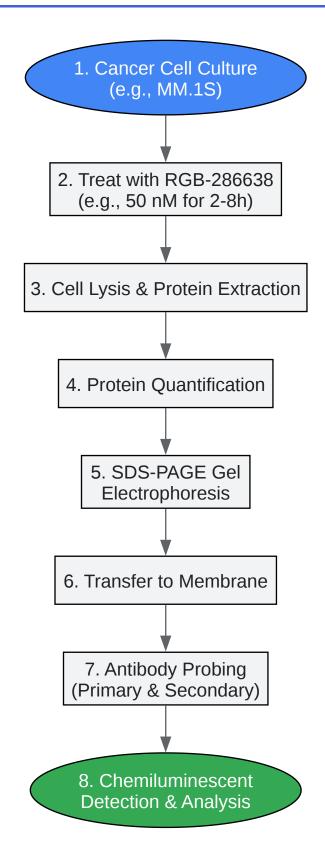
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- Cell Treatment: Treat MM cells (e.g., MM.1S, U266) with a specific concentration of RGB-286638 (e.g., 50 nM) for various time points (e.g., 2, 4, 8 hours).[5]
- Lysis: Harvest cells and prepare whole-cell lysates using an appropriate lysis buffer.
- Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
- SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Blocking & Antibody Incubation: Block the membrane and probe with primary antibodies against target proteins (e.g., phosphorylated RNAPII, PARP, caspases).[5] Follow with incubation with a corresponding secondary antibody.
- Detection: Visualize protein bands using a chemiluminescence detection system.





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Caption: General workflow for Western Blot analysis.



In Vivo Tumor Growth Inhibition

Xenograft models are used to evaluate the anti-tumor efficacy of RGB-286638 in a living organism.

- Objective: To assess the impact of RGB-286638 on tumor growth and survival in animal models.
- Methodology Outline:
 - Tumor Implantation: Subcutaneously implant human multiple myeloma cells (e.g., MM.1S)
 into immunodeficient mice (e.g., SCID mice).[2][11]
 - Treatment: Once tumors are established, administer RGB-286638 intravenously at specific doses (e.g., 30 and 40 mg/kg/day) for a defined period (e.g., 5 days).[2][11]
 - Monitoring: Monitor tumor volume and animal body weight regularly.
 - Endpoint Analysis: Evaluate tumor growth inhibition and overall survival of the treated animals compared to a control group. Studies showed significant tumor growth suppression and improved survival in treated mice.[2][11]

Conclusion

RGB-286638 free base is a well-characterized multi-kinase inhibitor with robust preclinical data supporting its anti-cancer properties. Its defined physicochemical characteristics, including solubility and stability, provide a solid foundation for its application in research and development. The primary mechanism, centered on the inhibition of transcriptional CDKs, presents a compelling strategy for targeting malignancies dependent on transcriptional regulation. The experimental data, though lacking fully detailed public protocols, consistently demonstrates its potency in inducing cell cycle arrest and apoptosis in cancer models. This technical guide summarizes the core chemical and biological information essential for professionals working on the development of novel kinase inhibitors.

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